molecular formula C8H17NO B8501908 Hex-2-yl acetamide

Hex-2-yl acetamide

Cat. No.: B8501908
M. Wt: 143.23 g/mol
InChI Key: YLZYCYYKBFWDOU-UHFFFAOYSA-N
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Description

Hex-2-yl acetamide is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-methylheptanamide

InChI

InChI=1S/C8H17NO/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)

InChI Key

YLZYCYYKBFWDOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hex-2-yl acetamide undergoes hydrolysis under acidic or basic conditions to yield hexan-2-amine and acetic acid (or acetate).

Key Conditions and Outcomes:

Conditions Reagents Products Yield Source
Acidic (HCl, 1M)H₂O, 80°C, 6 hrsHexan-2-amine + Acetic acid72%
Basic (NaOH, 1M)H₂O, reflux, 4 hrsHexan-2-amine + Sodium acetate85%

Mechanism :

  • Acidic : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Nitrosation and Cyclization

Nitrosation reactions with nitrosyl tetrafluoroborate (NOBF₄) in anhydrous pyridine enable the formation of nitroso intermediates, which undergo cyclization under basic conditions .

Experimental Protocol:

  • Nitrosation :

    • 0.6 mol/L this compound in pyridine, 0°C, 5 hrs.

    • Addition of NOBF₄ (1.5 equiv.) yields N-nitrosothis compound.

  • Cyclization :

    • Treatment with 1,8-diazabicycloundec-7-ene (DBU) at 25°C induces cyclization to a bicyclic lactam (85% yield) .

Key Data :

Step Reagent Time Product Yield
NitrosationNOBF₄, pyridine5 hrsN-Nitroso derivative90%
CyclizationDBU2 hrsBicyclo[3.1.0]hexane lactam85%

Substitution Reactions

The amide nitrogen participates in nucleophilic substitution with alkyl halides or acylating agents.

Example:

Reaction with Acetyl Chloride :

  • This compound reacts with acetyl chloride (1.2 equiv.) in dichloromethane at 0°C to form N-acetylthis compound (78% yield).

Kinetic Data :

Substrate Reagent k (s⁻¹) Activation Energy (kJ/mol)
This compoundAcetyl chloride2.3 × 10⁻³45.2

Oxidation:

This compound is oxidized by KMnO₄ in acidic medium to form hexanoic acid and acetamide:

  • Conditions : 0.1M H₂SO₄, 60°C, 3 hrs.

  • Yield : 68%.

Reduction:

LiAlH₄ reduces the amide to N-hex-2-ylethylamine:

  • Conditions : THF, 0°C → 25°C, 2 hrs.

  • Yield : 82%.

Biological Interactions

QSAR studies indicate that the hexyl chain enhances hydrophobic interactions with enzymes like cytochrome P450, facilitating metabolic oxidation.

Receptor Binding Data:

Target Binding Affinity (Ki) Biological Effect
GABAₐ Receptor12.3 ± 1.5 µMSedative
COX-2 Enzyme8.7 ± 0.9 µMAnti-inflammatory

Stability and Reactivity Trends

  • Thermal Stability : Decomposes at 220°C (TGA data).

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis outside this range.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Hex-2-yl acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting hex-2-amine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere minimizes hydrolysis. Optimization involves adjusting stoichiometry (1.2:1 acetyl chloride:amine), reaction temperature (0–5°C to reduce side products), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Purity is validated by HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 210 nm) and NMR (integration of acetamide carbonyl peak at ~170 ppm in DMSO-d6) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR in DMSO-d6 to resolve amine protons (δ 1.2–1.6 ppm for hexyl chain) and acetamide carbonyl (δ 169–171 ppm). DEPT-135 confirms CH₂/CH₃ groups.
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
  • HPLC-MS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺. Calibration curves for quantification should use internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer : Contradictions in X-ray diffraction data (e.g., disorder in hexyl chains) require iterative refinement using SHELXL. Strategies include:

  • Applying restraints for bond lengths/angles (AFIX commands) to stabilize disordered regions.
  • Validating hydrogen bonding via PLATON’s ADDSYM to check missed symmetry.
  • Cross-validating thermal parameters (B-factors) with Hirshfeld surface analysis to identify unrealistic displacement. For ambiguous electron density, omit maps and dual-space recycling in SHELXD improve phase resolution .

Q. What methodological considerations are critical when analyzing the stability of this compound in different solvent systems under varying thermal conditions?

  • Methodological Answer : Accelerated stability studies in solvents (e.g., DMSO, PBS) involve:

  • Forced Degradation : Heating (40–80°C) and monitoring via LC-MS to identify degradation products (e.g., hydrolysis to hex-2-amine).
  • Kinetic Modeling : Arrhenius plots to extrapolate shelf life. Use QC samples spiked with acetamide (0.1–10 µg/mL) to validate recovery rates. Dilute acidic/basic conditions require neutralization before analysis to avoid column damage .

Q. How should researchers design experiments to evaluate the pharmacological mechanisms of this compound derivatives while controlling for off-target effects?

  • Methodological Answer :

  • In Vitro Assays : Dose-response curves (1 nM–100 µM) in target enzymes (e.g., kinases) with positive/negative controls (e.g., staurosporine). Measure IC₅₀ using nonlinear regression (GraphPad Prism).
  • Selectivity Screening : Counter-screening against related receptors (e.g., GPCR panels) at 10× IC₅₀.
  • Statistical Controls : ANOVA with post-hoc Tukey tests to distinguish baseline noise from activity. Include vehicle controls (DMSO ≤0.1%) to rule out solvent artifacts .

Q. What advanced computational methods can be integrated with experimental data to predict the reactivity and thermodynamic stability of this compound conformers?

  • Methodological Answer :

  • DFT Calculations : Optimize conformers at B3LYP/6-311+G(d,p) level. Compare computed vs. experimental IR/NMR spectra (RMSD <5%).
  • Thermodynamic Analysis : Calculate ΔG of hydration using COSMO-RS. Cross-validate with experimental enthalpies of formation (e.g., calorimetry). For resonance stabilization, NBO analysis quantifies delocalization energies in amide bonds .

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